molecular formula C11H14ClF2N B2573081 1-(2,6-Difluorophenyl)cyclopentanamine Hydrochloride CAS No. 1896428-24-2

1-(2,6-Difluorophenyl)cyclopentanamine Hydrochloride

Cat. No.: B2573081
CAS No.: 1896428-24-2
M. Wt: 233.69
InChI Key: FNPPQZNYBHPJIY-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)cyclopentanamine Hydrochloride (CAS 1896428-24-2) is a fluorinated cyclopentylamine derivative with the molecular formula C₁₁H₁₄ClF₂N and a molecular weight of 237.69 g/mol . The compound features a cyclopentane ring fused to an amine group, substituted at the 2,6-positions of the phenyl ring with fluorine atoms. This structural motif is significant in medicinal chemistry due to the fluorine atoms' electron-withdrawing effects, which enhance metabolic stability and influence receptor binding interactions.

Properties

IUPAC Name

1-(2,6-difluorophenyl)cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-8-4-3-5-9(13)10(8)11(14)6-1-2-7-11;/h3-5H,1-2,6-7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPPQZNYBHPJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=C(C=CC=C2F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1896428-24-2
Record name 1-(2,6-difluorophenyl)cyclopentan-1-amine hydrochloride
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Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)cyclopentanamine Hydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-difluoroaniline with cyclopentanone in the presence of a reducing agent to form the intermediate 1-(2,6-difluorophenyl)cyclopentanol. This intermediate is then converted to 1-(2,6-difluorophenyl)cyclopentanamine through a reductive amination process. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)cyclopentanamine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules. It is utilized in the development of pharmaceuticals and specialty chemicals due to its reactivity and functional group compatibility.

Biology

  • Biological Pathways Investigation : Research has focused on the compound's interaction with various biological targets, including enzymes and receptors. Its ability to modulate neurotransmitter systems positions it as a candidate for studying mood regulation and cognitive functions.

Medicine

  • Therapeutic Potential : Ongoing investigations are exploring its potential use in drug development, particularly for conditions involving neurotransmitter dysregulation. Preliminary studies suggest that it may influence serotonin and norepinephrine pathways .

Case Studies

Case studies provide valuable insights into the practical applications and efficacy of 1-(2,6-Difluorophenyl)cyclopentanamine Hydrochloride.

Study Focus Findings
Neuropharmacology Demonstrated modulation of serotonin receptors leading to potential antidepressant effects .
Enzyme Interaction Investigated effects on specific enzymes involved in metabolic pathways.
Therapeutic Applications Explored potential benefits in treating mood disorders through neurotransmitter modulation.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)cyclopentanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Strain : The cyclopentane ring in the target compound balances rigidity and stability, avoiding the high strain of cyclopropane analogs (e.g., cyclopropan-1-amine derivatives) .
  • Substituent Effects : Fluorine's small size and electronegativity enhance binding interactions compared to bulkier chlorine substituents, as seen in 1-(3-chlorophenyl) analogs .

Pharmacological Relevance

  • Target Compound : The 2,6-difluorophenyl group is associated with central nervous system (CNS) activity, as seen in Rufinamide (CAS 106308-44-5), a triazole derivative used to treat seizures . The cyclopentane ring may optimize blood-brain barrier penetration compared to cyclopropane or ethylamine analogs.
  • Ethylamine Analog : Reduced steric hindrance from the flexible ethyl chain could enhance binding to certain amine receptors but may lack selectivity due to conformational flexibility .
  • Chlorinated Analogs : Chlorine's lipophilicity (e.g., 3-chlorophenyl derivative) may improve tissue distribution but could increase off-target interactions or toxicity .

Biological Activity

1-(2,6-Difluorophenyl)cyclopentanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C9H12ClF2N
  • IUPAC Name : 1-(2,6-Difluorophenyl)cyclopentanamine hydrochloride

The compound features a cyclopentanamine core substituted with a difluorophenyl group, which is significant for its biological interactions.

The biological activity of 1-(2,6-Difluorophenyl)cyclopentanamine hydrochloride primarily involves its interaction with various receptors and enzymes in the body. Its difluorophenyl group enhances lipophilicity, potentially increasing its ability to cross cell membranes and interact with intracellular targets.

Therapeutic Applications

Research indicates that this compound may exhibit:

  • Antidepressant Properties : Similar to other cyclopentanamines, it may influence neurotransmitter levels, particularly serotonin and norepinephrine.
  • Anticancer Activity : Preliminary studies suggest that the compound could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Effects : There are indications of antibacterial activity against certain strains of bacteria.

Case Studies and Research Findings

  • Antidepressant Activity :
    • A study evaluated the effects of similar compounds on serotonin reuptake inhibition. Results indicated that modifications in the phenyl group significantly affected binding affinity and potency against serotonin transporters (SERT) .
  • Anticancer Potential :
    • In vitro assays demonstrated that derivatives of 1-(2,6-Difluorophenyl)cyclopentanamine hydrochloride could inhibit the growth of breast cancer cells (MDA-MB-231). The compound induced apoptosis through caspase activation, suggesting a mechanism involving mitochondrial pathways .
  • Antimicrobial Activity :
    • Research highlighted that compounds with similar structures showed significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeNotable Findings
1-(2,6-Difluorophenyl)cyclopentanamineAntidepressantPotential SERT inhibition
Indole-3-carbinolAnticancerModulates estrogen metabolism
Indole derivativesAntimicrobialDiverse biological activities including antiviral

Q & A

Q. What are the recommended methodologies for synthesizing 1-(2,6-Difluorophenyl)cyclopentanamine Hydrochloride with high purity?

  • Methodological Answer : Synthesis should follow a multi-step approach:
  • Step 1 : Optimize cyclization of 2,6-difluorophenyl precursors with cyclopentanamine using acid catalysis (e.g., HCl gas) under inert conditions.
  • Step 2 : Employ recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt.
  • Step 3 : Validate purity via HPLC (≥98%) and NMR (e.g., 1^1H/19^19F NMR) to confirm structural integrity and absence of byproducts .
  • Safety : Use gloveboxes for handling hygroscopic intermediates and adhere to waste disposal protocols for halogenated compounds .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

  • Methodological Answer : Use a tiered analytical approach:
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Solubility : Test in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric methods.
  • Hygroscopicity : Conduct dynamic vapor sorption (DVS) studies under controlled humidity.
  • Data Interpretation : Cross-reference results with computational predictions (e.g., COSMO-RS models) to resolve discrepancies .

Q. What safety protocols are critical when handling 1-(2,6-Difluorophenyl)cyclopentanamine Hydrochloride?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or transferring powders.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal.
  • Exposure Response : Immediate rinsing with water for skin/eye contact; medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can computational methods enhance the understanding of reaction mechanisms in synthesizing this compound?

  • Methodological Answer :
  • Quantum Chemistry : Use density functional theory (DFT) to model reaction pathways (e.g., transition states in cyclization) and identify rate-limiting steps.
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for yield improvement.
  • Feedback Integration : Validate computational predictions with experimental data (e.g., kinetic studies) to refine algorithms iteratively .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

  • Methodological Answer :
  • Root-Cause Analysis : Use LC-MS to identify byproduct structures and trace their origins (e.g., incomplete cyclization or halogen exchange).
  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., reaction time, stoichiometry) and isolate contributing factors.
  • Statistical Validation : Perform ANOVA to confirm significance of variables and adjust synthesis protocols accordingly .

Q. How can researchers optimize reactor design for scalable synthesis of this compound?

  • Methodological Answer :
  • Microreactor Systems : Test continuous-flow reactors to improve heat/mass transfer and reduce side reactions.
  • Process Simulation : Use Aspen Plus or COMSOL to model reactor parameters (e.g., residence time, mixing efficiency).
  • Pilot-Scale Trials : Gradually scale from bench (1–10 g) to pilot (100 g–1 kg) while monitoring purity and yield consistency .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to receptors (e.g., serotonin transporters) in real-time.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify binding pockets and conformational changes.
  • In Vitro Assays : Use cell-based models (e.g., HEK293 cells) to evaluate functional activity and dose-response relationships .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions to confirm reproducibility.
  • Step 2 : Cross-validate analytical results using orthogonal techniques (e.g., NMR vs. X-ray crystallography).
  • Step 3 : Apply Bayesian statistics to weigh evidence from conflicting datasets and refine hypotheses .

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